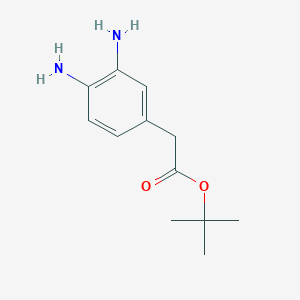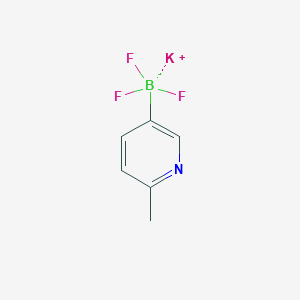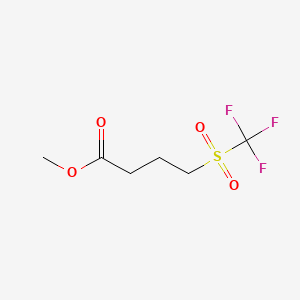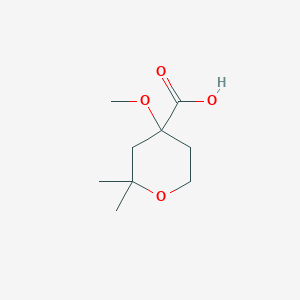
4-Methoxy-2,2-dimethyloxane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2,2-dimethyloxane-4-carboxylic acid is a carboxylic acid compound with the molecular formula C9H16O4 and a molecular weight of 188.2 g/mol. This compound is widely studied for its various physical, chemical, and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,2-dimethyloxane-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methoxy-substituted precursors and oxane derivatives, followed by carboxylation reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired product specifications .
化学反応の分析
Types of Reactions
4-Methoxy-2,2-dimethyloxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The methoxy group and other substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
4-Methoxy-2,2-dimethyloxane-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
作用機序
The mechanism of action of 4-Methoxy-2,2-dimethyloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Methoxy-2,2-dimethyloxane-4-carboxylic acid include other carboxylic acids with methoxy and oxane substituents, such as:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct physical, chemical, and biological properties.
特性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
4-methoxy-2,2-dimethyloxane-4-carboxylic acid |
InChI |
InChI=1S/C9H16O4/c1-8(2)6-9(12-3,7(10)11)4-5-13-8/h4-6H2,1-3H3,(H,10,11) |
InChIキー |
RBBDTBHJZIQXGP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCO1)(C(=O)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
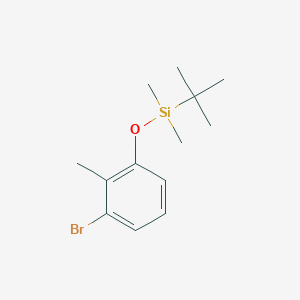
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)
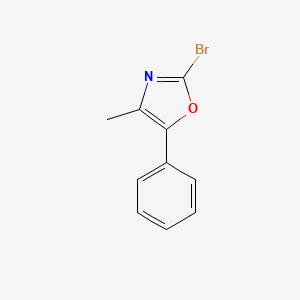
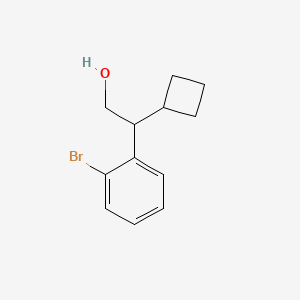

![[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)

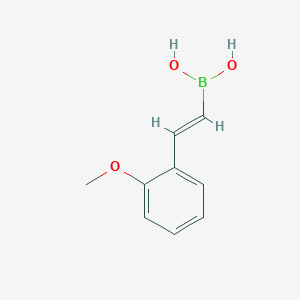
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13469524.png)
![tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B13469527.png)
